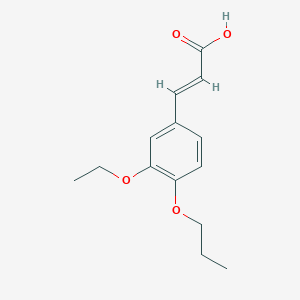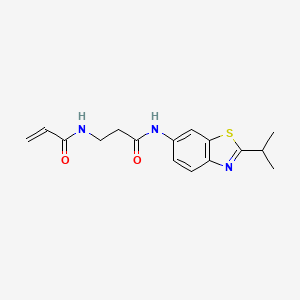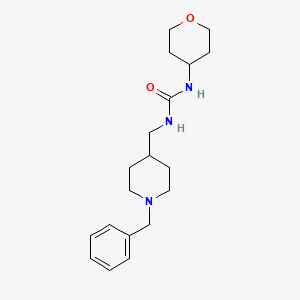![molecular formula C19H22N2O2 B2483184 1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol CAS No. 615279-92-0](/img/structure/B2483184.png)
1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
- The synthesis of compounds related to benzimidazole derivatives, including structural analogs of 1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol, has been extensively studied. For instance, Karasev et al. (2002) investigated the synthesis, acid-base, and spectral properties of 3-(benzoimidazol-2-yl)-2-phenylimino-2H-chromenes, focusing on their protolytic equilibrium constants and the correlations of pKa values in different states, highlighting the benzoimidazole nitrogen atom as a protonation center (Karasev et al., 2002).
Structural Analysis and Quantum Chemical Calculations
- Oturak et al. (2015) performed a conformational analysis and quantum chemical calculations on ±1-(1H-Benzoimidazol-2-YL) Ethanol, exploring its geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and NMR chemical shifts. This study provides insights into the vibrational studies and potential energy distribution of the compound, comparing calculated values with experimental ones (Oturak et al., 2015).
Antimicrobial and Antitumor Activities
- Research into the biological activities of benzimidazole derivatives has shown potential antimicrobial and antitumor properties. For example, Desai et al. (2017) synthesized and evaluated the antimicrobial activity of compounds bearing benzimidazole and pyrazoline motifs against various microorganisms, indicating significant activity (Desai et al., 2017). Additionally, Abdel-Ghani and Mansour (2012) synthesized [MLCl2]·zH2O·C2H5OH complexes with potential antitumor applications, exploring their structures and activities through spectroscopic data and cytotoxicity screenings (Abdel-Ghani & Mansour, 2012).
Environmental Applications
- The study of environmentally benign oxidation systems, such as the TEMPO-catalyzed alcohol oxidation system developed by Li and Zhang (2009), demonstrates the potential of related compounds in green chemistry applications. This system highlights the use of recyclable hypervalent iodine(III) reagent for efficient alcohol oxidation, presenting an environmentally friendly alternative for chemical synthesis (Li & Zhang, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-10-16(11-9-14)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)15(2)22/h3-4,6-11,15,22H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDKXSYZXPNSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)


![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)


![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
